molecular formula C7H10N2O B13012113 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one

2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B13012113
M. Wt: 138.17 g/mol
InChI Key: LHUAKKDKGAVZAE-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry. The compound’s structure includes a six-membered ring with two adjacent nitrogen atoms and a keto group at the third position, making it a versatile scaffold for drug design .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives with potential pharmacological activities .

Scientific Research Applications

2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, pyridazinone derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-5-methyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of a keto group at the third position. This structural feature imparts distinct pharmacological properties and makes it a valuable scaffold for drug design .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-ethyl-5-methylpyridazin-3-one

InChI

InChI=1S/C7H10N2O/c1-3-9-7(10)4-6(2)5-8-9/h4-5H,3H2,1-2H3

InChI Key

LHUAKKDKGAVZAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(C=N1)C

Origin of Product

United States

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